molecular formula C11H21NO2 B1375243 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1496715-13-9

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1375243
CAS No.: 1496715-13-9
M. Wt: 199.29 g/mol
InChI Key: IVGBCYBVACEZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol .

Mechanism of Action

The mechanism of action of 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of three methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,10,10-trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-12-8-11(14-9)4-5-13-10(2,3)7-11/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBCYBVACEZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCOC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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